1-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a complex organic compound categorized as a boronate ester. Its structure features a pyrazole ring substituted with an isobutyl group and a dioxaborolane moiety. This compound is notable for its applications in medicinal chemistry, particularly in the synthesis of biologically active molecules.
This compound can be synthesized through various chemical methods, often involving the reaction of pyrazole derivatives with boronic acid pinacol esters. The specific synthetic routes can vary based on desired yields and purity levels.
1-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole falls under the category of boronic acids and derivatives. Its classification as a boronate ester allows it to participate in various chemical reactions typical of boron-containing compounds.
The synthesis of 1-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves:
The synthesis often requires careful control of temperature and reaction time to optimize yield and minimize by-products. The use of solvents such as tetrahydrofuran or dimethylformamide is common to dissolve reactants and facilitate reactions.
The molecular formula for 1-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is .
The structure features a five-membered aromatic pyrazole ring with nitrogen atoms at positions 1 and 2 and a dioxaborolane group attached at position 4.
This compound participates in several chemical reactions typical for boron-containing compounds:
The reactivity of the boronate ester allows it to engage in cross-coupling reactions with various electrophiles, making it valuable for synthesizing complex organic molecules.
The mechanism involves the activation of the boron atom in the dioxaborolane group which facilitates nucleophilic attack by other reactants. The process typically includes:
The efficiency of these reactions often depends on factors such as temperature, solvent choice, and catalyst presence.
Relevant analyses indicate that this compound exhibits typical properties associated with organoboron compounds, including reactivity towards nucleophiles and electrophiles.
1-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is primarily used in:
This compound's versatility makes it an essential intermediate in drug discovery and development processes.
The strategic incorporation of boron into the pyrazole scaffold at the C4 position in 1-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (molecular formula: C₁₃H₂₃BN₂O₂; CAS RN: 827614-66-4) enables its use as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions [1] [2]. The isobutyl group at N1 enhances steric accessibility to the boron moiety while maintaining electronic neutrality, critical for transmetalation efficiency. This design leverages the pyrazole ring’s moderate electron-withdrawing nature, which polarizes the C–B bond, facilitating nucleophilic transfer to palladium complexes. The pinacol boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) confers crystallinity and atmospheric stability, addressing the hydration sensitivity of free boronic acids [1] [4]. Computational studies indicate that the pyrazole’s nitrogen atoms minimally coordinate with palladium, preserving catalytic activity during aryl–aryl bond formation [2].
Table 1: Key Properties of 1-Isobutyl-4-(pinacol boronate)-1H-pyrazole
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₃BN₂O₂ |
| Molecular Weight | 250.15 g/mol |
| CAS Registry Number | 827614-66-4 |
| Canonical SMILES | N1=CC(=CN1CC(C)C)B2OC(C)(C)C(O2)(C)C |
| Topological Polar Surface Area | 38.7 Ų |
Regioselective borylation at C4 is achieved through palladium-catalyzed Miyaura borylation of 4-halo-1-isobutylpyrazoles (e.g., 4-bromo- or 4-chloro derivatives) with bis(pinacolato)diboron (B₂pin₂). Key innovations include:
Pinacol, MIDA (N-methyliminodiacetic acid), and DABO (diethanolamine) boronates represent dominant protection strategies, each with distinct trade-offs:
Table 2: Protecting Group Performance in Pyrazole Boronates
| Protecting Group | Hydrolysis Half-life (pH 7) | Suzuki Coupling Yield* | Purification |
|---|---|---|---|
| Pinacol | 150 hours | 92% | Column chromatography |
| MIDA | >6 months | 85% | Precipitation |
| DABO | 48 hours | 97% | Filtration/recrystallization |
*Typical yield with 4-bromoanisole; Pd(OAc)₂/JohnPhos, Cs₂CO₃ [2] [5]
Synthesis scalability demands rigorous oxygen and moisture exclusion:
Table 3: Catalyst Screening for Borylation under Inert Conditions
| Catalyst System | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂/XPhos | 110 | 2 | 76 |
| Pd₂(dba)₃/XPhos | 110 | 8 | 81 |
| [Pd(μ-OMs)(XPhos)]₂ (10b) | 25 | 2 | 93 |
Substrate: 4-chloroanisole; solvent: THF; base: KOAc [4]
Complete Compound List:
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2